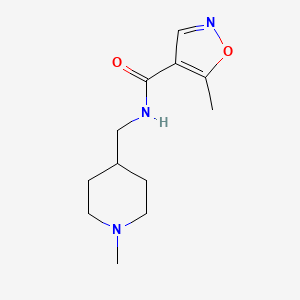
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Development of Biologically Active Derivatives: Research on similar structures, such as thiophene-3-carboxamide derivatives, shows significant antibacterial and antifungal activities, highlighting the potential of structurally related compounds in drug discovery (Vasu et al., 2003). This suggests that our compound of interest could be a precursor or a scaffold for developing new antimicrobial agents.
- Diversity-Oriented Synthesis: A study on the diversity-oriented synthesis of 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides demonstrates the versatility of similar compounds in generating a wide range of derivatives through combinatorial chemistry, offering a vast potential for the discovery of novel biologically active molecules (Jernej Baškovč et al., 2012).
- Anticancer and Antimicrobial Evaluation: Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids synthesized from similar starting materials exhibited promising antibacterial and antifungal activities, underscoring the potential therapeutic applications of our compound in designing new anticancer agents (Shastri & Post, 2019).
Synthesis Techniques and Chemical Properties
- Microwave-Assisted Synthesis: The microwave-assisted synthesis approach for creating pyrazolopyridines from related enaminones shows the efficiency and versatility of using compounds with similar structures in synthesizing heterocyclic compounds, which could be applied to our compound to develop various derivatives with potential biological activities (El‐Borai et al., 2013).
- Crystal Structure Analysis: Studies involving the crystal structure analysis of related compounds provide insights into their chemical properties and potential interactions, which can be instrumental in drug design and development processes (Kranjc et al., 2012).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19(2)13-8-6-12(7-9-13)15(21)11-18-16(22)14-5-4-10-20(3)17(14)23/h4-10,15,21H,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXUFNIZEKTVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2715811.png)
![1-(Oxan-4-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2715813.png)



![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2715818.png)
![2-(2,2,2-trifluoroethyl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2715820.png)
![1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2715822.png)

![2-[[(2R)-1-Hydroxypropan-2-yl]-[(5-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2715825.png)

![1-Benzyl-4-{4-[4-(trifluoromethyl)piperidino]benzyl}piperazine](/img/structure/B2715828.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2715829.png)